N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide
Description
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide is a carbazole-derived compound characterized by a 9H-carbazole core linked to a 2-hydroxypropyl chain, a benzamide group, and a methoxyethyl substituent on the nitrogen. The benzamide and methoxyethyl groups contribute to electronic modulation and steric effects, making this compound relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-30-16-15-26(25(29)19-9-3-2-4-10-19)17-20(28)18-27-23-13-7-5-11-21(23)22-12-6-8-14-24(22)27/h2-14,20,28H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPOZMJHCAUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common route includes the reaction of 9H-carbazole with an appropriate alkylating agent to introduce the hydroxypropyl group. This intermediate is then reacted with 2-methoxyethylamine and benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde derivative, while nucleophilic substitution could introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide is an organic compound belonging to the benzamide class, recognized for varied uses in medicinal chemistry and material science. It features a carbazole moiety, a fused ring structure that contributes to its unique properties. The hydroxyl and methoxy groups present enhance its solubility and biological activity, making it a candidate for scientific investigations.
Scientific Research Applications
While the search results do not provide specific applications and case studies for this compound, the search results do refer to applications for similar compounds, which can provide insight into the potential applications of the target compound.
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide, which features a carbazole moiety, a hydroxypropyl group, a methoxyethyl group, and a sulfonamide group, has applications in scientific research, including:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It sees potential use as a probe or ligand in biochemical assays.
- Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in developing advanced materials like organic semiconductors and light-emitting diodes (LEDs).
Another similar compound, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-2-methoxy-N-methylbenzene-1-sulfonamide, has potential biological activities, particularly in antimicrobial and anticancer research.
Potential mechanisms of action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide involves interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The hydroxypropyl and methoxyethyl groups can enhance the compound’s solubility and bioavailability. N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-2-methoxy-N-methylbenzene-1-sulfonamide's mechanism is similarly multifaceted. The carbazole moiety can interact with DNA and proteins through π-π stacking and hydrogen bonding, modulating biological pathways, while the sulfonamide group can inhibit enzymes by mimicking natural substrates.
Synthesis Information
The synthesis of this compound involves organic reactions with carbazole derivatives and appropriate amines. Reactions are typically carried out at room temperature or slightly elevated temperatures, and monitored via thin-layer chromatography (TLC).
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps:
- Formation of the Carbazole Moiety The carbazole ring is synthesized through a cyclization reaction of an appropriate precursor.
- Attachment of the Hydroxypropyl Group This step involves the reaction of the carbazole with a suitable epoxide under basic conditions to introduce the hydroxypropyl group.
- Introduction of the Methoxyethyl Group The methoxyethyl group is attached via a nucleophilic substitution reaction using a suitable alkylating agent.
- Sulfonamide Formation The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to anticancer effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Carbazole Cores
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide
- Molecular Formula : C27H26N2O4S
- Key Differences : Replaces the benzamide and methoxyethyl groups with a 4-methylbenzenesulfonamide and furylmethyl substituent.
- Implications: The sulfonamide group enhances polarity and hydrogen-bonding capacity compared to benzamide.
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide Analogues
- Synthesis : Derived from 2-(3-methoxy-9H-carbazol-9-yl)acetyl chloride and substituted anilines .
- Key Differences : Features an acetamide linker and phenyl group instead of benzamide and methoxyethyl.
- The methoxy substituent on the carbazole core modulates electron density, affecting solubility and reactivity.
Analogues with Modified Substituents
N-(3-Cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- Key Differences: Incorporates a sulfonyl-dihydroisoquinoline group and cyanothiophene instead of carbazole and methoxyethyl .
- Implications: The sulfonyl group enhances electrophilicity, while the dihydroisoquinoline moiety introduces basicity, altering pharmacokinetic properties.
Tetrahydrocarbazole Derivatives (e.g., N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide)
Physicochemical Properties
- Solubility : The target compound’s methoxyethyl group enhances water solubility compared to sulfonamide or phenyl analogues.
- Melting Points : Benzamide derivatives (target) likely exhibit higher melting points than acetamides due to stronger intermolecular hydrogen bonding.
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide is a complex organic compound that belongs to the class of benzamides, known for their diverse applications in medicinal chemistry. The unique structure of this compound, which includes a carbazole moiety, hydroxyl and methoxy groups, enhances its solubility and biological activity, making it a candidate for various scientific investigations.
Chemical Structure and Properties
The molecular formula of this compound is C25H28N2O4S. The presence of the carbazole structure contributes to its potential biological activities through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N2O4S |
| Molecular Weight | 440.57 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Hydroxy, Methoxy, Amide |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Carbazole Moiety : This can be achieved through cyclization reactions of appropriate precursors.
- Hydroxypropyl Group Attachment : The carbazole is reacted with epichlorohydrin under basic conditions to introduce the hydroxypropyl group.
- Methoxyethyl Group Introduction : This is accomplished via nucleophilic substitution reactions using suitable alkylating agents.
- Amide Formation : The final step involves reacting the intermediate with an appropriate amine to form the amide bond.
Biological Activity
Research indicates that compounds related to carbazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that N-substituted carbazoles possess significant antibacterial and antifungal properties. For example, compounds derived from this class have demonstrated effectiveness against various strains such as Staphylococcus aureus and Candida albicans with inhibition zones ranging from 12.6 to 24.0 mm at concentrations of 50 µg/mL .
- Antitumor Activity : The carbazole moiety may intercalate into DNA, disrupting its function and potentially leading to apoptosis in cancer cells. This mechanism has been explored in various studies focusing on cancer therapeutics .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties against glutamate-induced cell injury in neuronal models . The presence of bulky substituents appears to enhance this activity.
Case Studies
- Antiviral Activity Against SARS-CoV-2 : A recent study explored the inhibitory potency of novel carbazole-linked compounds against SARS-CoV-2 proteins, demonstrating promising binding affinities that could obstruct viral replication pathways .
- Neuroprotective Studies : Compounds similar to this compound have been screened for their neuroprotective effects in models of neurodegeneration, showing significant protective effects at low concentrations .
The mechanism by which this compound exerts its biological effects involves:
- DNA Interaction : The planar structure of the carbazole allows for intercalation into DNA, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting key enzymes involved in metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing carbazole-based derivatives like N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide?
- Methodological Answer : Multi-step synthesis is commonly employed, starting with carbazole precursors. For example, carbazole derivatives are often functionalized via nucleophilic substitution or acylation. In one approach, 3-methoxy-9H-carbazole is reacted with acetyl chloride in the presence of triethylamine and methylene dichloride (MDC) under reflux to form intermediates, followed by coupling with substituted amines or alcohols . Similar protocols for tetrahydrocarbazole derivatives involve cyclization and subsequent acylation using IR/NMR-guided optimization .
- Key Characterization : Products are validated using -NMR, -NMR, and LCMS to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are critical for characterizing carbazole-containing compounds?
- Methodological Answer :
- -NMR : Resolves proton environments, e.g., hydroxypropyl groups (~δ 1.5–2.5 ppm) and methoxyethyl substituents (~δ 3.2–3.5 ppm) .
- -NMR : Identifies carbonyl carbons (e.g., benzamide C=O at ~δ 165–170 ppm) and aromatic carbazole carbons .
- Mass Spectrometry (LCMS) : Confirms molecular ion peaks and fragmentation patterns, critical for verifying synthetic success .
Q. What preliminary biological activities are reported for carbazole derivatives?
- Methodological Answer : Antibacterial and antifungal screening against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) is performed using agar diffusion or microdilution assays. Activity is quantified via minimum inhibitory concentration (MIC) values, with carbazoles showing moderate to high potency depending on substituents .
Advanced Research Questions
Q. How can synthetic yields be optimized for carbazole derivatives with complex substituents?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., MDC, DMF) enhance reaction rates for acylation steps .
- Catalysis : Lewis acids (e.g., ZnCl) or organocatalysts improve cyclization efficiency in tetrahydrocarbazole syntheses .
- Temperature Control : Reflux conditions (80–100°C) balance reactivity and decomposition risks .
- Case Study : A 69% yield was achieved for a related N-acyl carbazole using column chromatography (SiO, cyclohexane:EtOAc) .
Q. How do researchers resolve contradictions in spectral data for structurally similar carbazoles?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded aromatic regions (e.g., carbazole vs. benzamide protons) .
- X-ray Crystallography : Provides definitive structural validation, as demonstrated for 9-ethylcarbazole derivatives (monoclinic, P2/c space group, β = 94.049°) .
- Computational Modeling : DFT calculations predict -NMR shifts to cross-validate experimental data .
Q. What mechanistic insights exist for the bioactivity of carbazole derivatives?
- Methodological Answer :
- Antioxidant Activity : Electron-rich carbazoles scavenge free radicals (e.g., DPPH assay), with chloro-substituted derivatives showing enhanced activity due to increased electrophilicity .
- Enzyme Inhibition : Molecular docking studies suggest carbazoles bind to fungal CYP51 or bacterial DNA gyrase, disrupting replication .
- Data Interpretation : Bioactivity correlations are analyzed using Hammett plots or QSAR models to link substituent effects (e.g., methoxy vs. nitro groups) to potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
